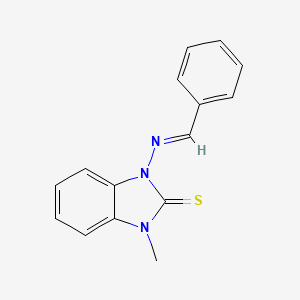![molecular formula C21H20N2O B5851064 2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide](/img/structure/B5851064.png)
2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 4-methylphenyl group and a phenylamino group attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide typically involves the reaction of 4-methylacetophenone with aniline derivatives under specific conditions. One common method includes:
-
Step 1: Formation of the Intermediate
Reactants: 4-methylacetophenone and aniline
Conditions: Acidic or basic catalyst, solvent (e.g., ethanol or methanol)
Reaction: The carbonyl group of 4-methylacetophenone reacts with the amine group of aniline to form an intermediate imine.
-
Step 2: Formation of the Final Product
Reactants: Intermediate imine and acetic anhydride
Conditions: Mild heating, solvent (e.g., dichloromethane)
Reaction: The intermediate imine undergoes acetylation to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine or chlorine) or nucleophiles (e.g., hydroxide or alkoxide ions).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or substituted aromatic compounds.
Applications De Recherche Scientifique
2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with analgesic, anti-inflammatory, or anticancer properties.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-methylphenyl)-N-phenylacetamide: Lacks the phenylamino group, resulting in different chemical and biological properties.
N-(4-aminophenyl)-2-(4-methylphenyl)acetamide: Contains an amino group instead of a phenylamino group, leading to variations in reactivity and applications.
Uniqueness
2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide is unique due to the presence of both 4-methylphenyl and phenylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse scientific research and industrial applications.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-16-7-9-17(10-8-16)15-21(24)23-20-13-11-19(12-14-20)22-18-5-3-2-4-6-18/h2-14,22H,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDAOOQNTBYRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5850991.png)

![methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851000.png)
![N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5851008.png)
![4-[5-(4-FLUOROPHENOXY)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE](/img/structure/B5851009.png)



![ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE](/img/structure/B5851032.png)

![ethyl 4-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B5851071.png)
![N-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5851073.png)


